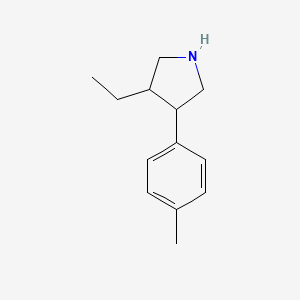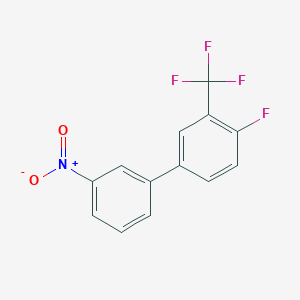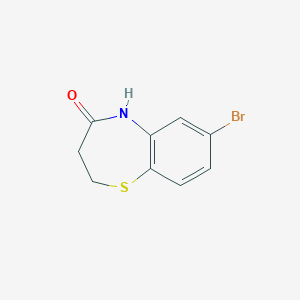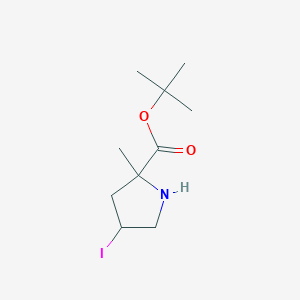
3-Ethyl-4-(4-methylphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-(4-methylphenyl)pyrrolidine is a compound that belongs to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both ethyl and methylphenyl groups attached to the pyrrolidine ring enhances its chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(4-methylphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring. The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4-(4-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced pyrrolidine derivatives. Substitution reactions can lead to the formation of new functionalized pyrrolidine compounds.
Applications De Recherche Scientifique
3-Ethyl-4-(4-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: The parent compound, which lacks the ethyl and methylphenyl groups.
4-Methylpyrrolidine: A similar compound with a methyl group attached to the pyrrolidine ring.
3-Ethylpyrrolidine: A compound with an ethyl group attached to the pyrrolidine ring.
Uniqueness
3-Ethyl-4-(4-methylphenyl)pyrrolidine is unique due to the presence of both ethyl and methylphenyl groups, which can enhance its chemical properties and potential biological activities. This combination of substituents can lead to unique interactions with molecular targets and distinct biological effects compared to other pyrrolidine derivatives.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
3-ethyl-4-(4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-3-11-8-14-9-13(11)12-6-4-10(2)5-7-12/h4-7,11,13-14H,3,8-9H2,1-2H3 |
Clé InChI |
DVYUGCNZOPEKDU-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNCC1C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)

![Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13191655.png)



![5-[(Dimethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13191669.png)




![5-[4-(Propan-2-yl)phenyl]piperazin-2-one](/img/structure/B13191700.png)
